1-(3-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(3-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of trifluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. A common approach might include:
Formation of the phenyl ring: Starting with a substituted benzene derivative.
Introduction of trifluoromethoxy and trifluoromethylthio groups: This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents such as trifluoromethoxy and trifluoromethylthio precursors.
Formation of the propan-2-one moiety: This step might involve a Friedel-Crafts acylation reaction using acetyl chloride or a similar reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy and trifluoromethylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-(3-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in biochemical studies due to its unique functional groups.
Medicine: Exploration as a potential pharmaceutical agent or in drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 1-(3-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The trifluoromethoxy and trifluoromethylthio groups could play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Trifluoromethoxy)phenyl)propan-2-one: Lacks the trifluoromethylthio group.
1-(2-(Trifluoromethylthio)phenyl)propan-2-one: Lacks the trifluoromethoxy group.
1-(3-(Trifluoromethyl)phenyl)propan-2-one: Contains a trifluoromethyl group instead of trifluoromethoxy and trifluoromethylthio groups.
Uniqueness
The presence of both trifluoromethoxy and trifluoromethylthio groups in 1-(3-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one makes it unique compared to similar compounds
Properties
Molecular Formula |
C11H8F6O2S |
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Molecular Weight |
318.24 g/mol |
IUPAC Name |
1-[3-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6O2S/c1-6(18)5-7-3-2-4-8(19-10(12,13)14)9(7)20-11(15,16)17/h2-4H,5H2,1H3 |
InChI Key |
OXSBLWSKBXBVNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)OC(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
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